Product packaging for 3,8-Diaminodecane(Cat. No.:)

3,8-Diaminodecane

Cat. No.: B13696827
M. Wt: 172.31 g/mol
InChI Key: FLGFTNZDECGPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Diaminodecane is a saturated aliphatic diamine with the molecular formula C₁₀H₂₄N₂. This compound serves as a valuable building block in organic synthesis and materials science research. Diamines of this carbon chain length are of significant interest in the development of bio-based polymers, particularly for the production of polyamides (nylons) and polyurethanes, which have applications in the automotive, textile, and coating industries . Research into analogous long-chain diamines indicates that their spatial and hydrophobic properties are key to their function, with some molecules in this class demonstrating biological activity in preclinical studies, such as the inhibition of cell growth in certain models . The mechanism of action for such effects is thought to be related to the compound's ability to interact with cellular components and potentially induce apoptosis or necrosis, though the specific mechanism of this compound itself may require further investigation . As a chemical with specialized applications, it is offered for use in laboratory research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes or personal use. REFERENCES: Building on the properties of its structural isomer 1,10-diaminodecane, this compound is part of a growing market for diaminodecanes, driven by demand for high-performance materials . The molecular structure, featuring amine groups at the 3 and 8 positions, contributes to its hydrophobicity and potential for intermolecular interactions, which can be exploited in the synthesis of advanced materials like templated zirconia matrices for metal adsorption studies . Researchers can utilize this high-purity reagent to explore novel synthetic pathways and material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2 B13696827 3,8-Diaminodecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

decane-3,8-diamine

InChI

InChI=1S/C10H24N2/c1-3-9(11)7-5-6-8-10(12)4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

FLGFTNZDECGPIR-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(CC)N)N

Origin of Product

United States

3,8 Diaminodecane in Polymer Chemistry

Monomer Applications in Polyamide Synthesis

In polyamide synthesis, the selection of the diamine monomer is a critical factor that dictates the final properties of the polymer, including its thermal stability, mechanical strength, and solubility.

Polyamides are typically synthesized through a step-growth polycondensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacyl chloride. mdpi.comrsc.org In this process, the amine groups of 3,8-diaminodecane would react with the carboxyl groups of a diacid monomer, forming repeating amide linkages and eliminating a small molecule, usually water. This reaction can be carried out via several methods, including high-temperature melt condensation or lower-temperature solution polymerization. researchgate.netnih.gov The direct polycondensation of diamines and diols has also been explored as a cleaner, high-atomic-economy alternative to conventional methods. nih.gov The use of this compound in such reactions is anticipated to produce polyamides with unique architectures due to the pendant alkyl groups branching from the polymer backbone.

The structure of the diamine monomer, specifically its chain length and isomerism, has a profound influence on the resulting polymer's properties. mdpi.com The non-symmetrical, branched structure of this compound, when compared to a linear isomer like 1,10-diaminodecane (B146516), is expected to disrupt the regularity of the polymer chain. This disruption can hinder close chain packing and reduce the degree of crystallinity. mdpi.com Research on other isomeric diamines has shown that structural differences significantly affect thermal and mechanical properties. rsc.orgnih.gov For instance, polymers made with kinked or asymmetric monomers often exhibit lower melting points and glass transition temperatures (Tg) but improved solubility in organic solvents when compared to their linear, symmetric counterparts. mdpi.com The introduction of asymmetry can be a deliberate strategy to enhance the processability of otherwise intractable polymers. mdpi.com

Table 1: Predicted Influence of Diamine Isomerism on Polyamide Properties
PropertyPolymer from Linear Diamine (e.g., 1,10-Diaminodecane)Predicted Property for Polymer from this compoundRationale
CrystallinityHighLowerBranched structure disrupts regular chain packing.
Melting Point (Tm)HigherLowerReduced crystallinity requires less energy to transition to a molten state.
SolubilityLowHigherIrregular structure creates more free volume, allowing solvent molecules to penetrate more easily. mdpi.com
Tensile StrengthHighPotentially LowerFewer and less-ordered crystalline regions may lead to reduced strength.

To achieve a specific balance of properties, this compound can be used in copolymerization reactions with a variety of dicarboxylic acids. mdpi.com The choice of the diacid comonomer allows for the fine-tuning of the final polymer's characteristics. For example:

Aliphatic Dicarboxylic Acids: Copolymerization with linear aliphatic diacids like adipic acid or sebacic acid would result in flexible, semi-crystalline polyamides suitable for applications requiring toughness. acs.org

Aromatic Dicarboxylic Acids: Using rigid aromatic diacids such as terephthalic acid or isophthalic acid would produce semi-aromatic polyamides. rsc.org These materials are known for their high thermal stability, dimensional stability, and chemical resistance. rsc.org

Bio-based Dicarboxylic Acids: The growing demand for sustainable materials has led to the use of bio-based monomers. mdpi.com Copolymerizing this compound with a renewable diacid like 2,5-furandicarboxylic acid (FDCA), which is structurally similar to terephthalic acid, could yield partially bio-based polyamides with high-performance characteristics. rsc.org

This versatility in copolymerization enables the creation of a wide range of polyamides with properties tailored for specific engineering applications. mdpi.com

Role in Polyurethane and Polyurethane-Imide Synthesis

Beyond polyamides, diamines are crucial components in the synthesis of other polymer families, notably polyurethanes, where they function as chain extenders to build segmented copolymers with elastomeric properties.

In polyurethane synthesis, a diisocyanate is first reacted with a long-chain polyol to form an isocyanate-terminated prepolymer. A chain extender is then added to react with the remaining isocyanate groups, creating the final high-molecular-weight polymer. While diols are common chain extenders, diamines can also be used. researchgate.net When a diamine like this compound is used, it reacts with the isocyanate groups to form urea linkages. The resulting polymer is technically a poly(urethane-urea). researchgate.net These urea linkages form strong bidentate hydrogen bonds, creating well-defined "hard segments" within the polymer matrix. These hard segments act as physical cross-links, imparting elastomeric properties to the material. scispace.com

The structure of the diamine chain extender has a significant impact on the morphology of the hard segments and, consequently, on the final properties of the elastomer. scispace.com Studies on various diamine extenders have shown that factors like chain length and flexibility influence the degree of phase separation between the hard segments and the flexible "soft segments" derived from the polyol. researchgate.net Shorter chain extenders generally lead to higher hard-segment content, resulting in increased hardness, tensile strength, and tear strength. scispace.comresearchgate.net The C10 backbone of this compound, combined with its branched structure, would likely create a unique hard-segment morphology. The branching could disrupt the packing and ordering of the hard segments, potentially affecting the phase separation and leading to a distinct balance of stiffness and flexibility in the final elastomer. mdpi.com

Table 2: Illustrative Effect of Chain Extender Structure on Polyurethane Properties
Chain ExtenderCarbon AtomsStructureExpected HardnessExpected Tensile Strength
Ethylenediamine (B42938) (EDA)2LinearHighHigh scispace.com
Butanediamine (BDA)4LinearMediumMedium researchgate.net
Hexamethylenediamine (B150038) (HMDA)6LinearLowerLower scispace.com
This compound10BranchedPotentially Low-MediumPotentially Low-Medium

Note: The properties for this compound are predictive and based on general trends observed for longer and branched chain extenders.

Cross-linking Agent in Polymer Networks

Diamine compounds are fundamental as cross-linking agents, or hardeners, in the formation of robust, three-dimensional polymer networks. Their two primary amine (-NH₂) groups can react with other functional groups on polymer chains, creating covalent bonds that link the chains together. This process transforms liquid or thermoplastic resins into rigid, thermosetting materials with enhanced mechanical strength, thermal stability, and chemical resistance.

Formation of Cross-linked Structures with Epoxy Resins

The reaction between diamines and epoxy resins is a cornerstone of thermoset polymer chemistry. The amine groups undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin. Each primary amine hydrogen can react with an epoxy group, meaning a single primary amine group can react twice. This leads to the formation of a highly cross-linked, three-dimensional network.

While specific data for this compound is unavailable, the general reaction mechanism is well-established. The rate of curing and the final properties of the cured epoxy are influenced by the structure of the diamine, including the chain length and any branching. A branched diamine like this compound would be expected to influence the network structure and properties such as glass transition temperature (Tg) and modulus, but without experimental data, these effects remain speculative.

Table 1: General Properties of Amine-Cured Epoxy Resins

Property Typical Value Range Influencing Factors
Tensile Strength 40 - 100 MPa Cross-link density, type of amine and epoxy
Glass Transition (Tg) 50 - 200 °C Amine and epoxy structure, cure cycle

This table represents general values for diamine-cured epoxies and is not specific to this compound.

Applications in Hydrogel and Superabsorbent Polymer Development

Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water. Superabsorbent polymers (SAPs) are a class of hydrogels capable of absorbing many times their own weight in aqueous fluids. Diamines can be used as cross-linking agents in the synthesis of certain types of hydrogels, for instance, by reacting with polymers containing carboxylic acid or other reactive groups.

The structure of the diamine cross-linker, such as its chain length and flexibility, plays a crucial role in determining the swelling capacity and mechanical properties of the resulting hydrogel. A longer, more flexible diamine might lead to a hydrogel with a higher swelling ratio but lower mechanical strength. The branched structure of this compound could potentially introduce specific network topologies, but its impact on hydrogel properties has not been documented.

Advanced Polymer Materials with this compound Units

The incorporation of diamine units into the backbone of a polymer can lead to the development of advanced materials with tailored properties. Polyamides, polyimides, and polyureas are common examples of polymers synthesized using diamines as key monomers.

High-Performance Polymers for Engineering Applications

High-performance polymers are materials that exhibit exceptional mechanical, thermal, and chemical properties, making them suitable for demanding engineering applications in aerospace, automotive, and electronics. The choice of diamine monomer is critical in defining the characteristics of these polymers. For instance, aromatic diamines are often used to create polymers with high thermal stability and rigidity, while aliphatic diamines can impart flexibility.

There is no information available on high-performance polymers specifically synthesized using this compound. The introduction of its branched decane (B31447) structure into a polymer backbone would likely affect properties such as crystallinity, solubility, and thermal transitions, but the nature and extent of these effects are unknown.

Bio-based and Sustainable Polymer Materials

The development of polymers from renewable resources is a significant area of current research, driven by the need for more sustainable materials. Bio-based diamines can be derived from sources like fatty acids or carbohydrates and used to synthesize bio-based polyamides and other polymers.

The sustainability of a polymer depends on the origin of its monomers. While there are established routes to bio-based linear diamines, the synthesis of a branched diamine like this compound from renewable feedstocks is not described in the available literature. Therefore, its potential role in the creation of bio-based and sustainable polymers is currently undefined.

Table 2: Mentioned Compound Names

Compound Name
This compound
Polyamides
Polyimides

Coordination Chemistry of 3,8 Diaminodecane

3,8-Diaminodecane as a Ligand in Metal Complexes

Amines are effective electron pair donors, enabling them to act as ligands in coordination with transition metal ions such as chromium, cobalt, nickel, and copper. docbrown.info The presence of two amine groups in this compound allows it to function as a bidentate or bridging ligand, forming stable chelate structures with a central metal ion.

Bidentate Coordination Modes and Chelate Ring Formation

As a bidentate ligand, this compound can coordinate to a metal center through the lone pair of electrons on each of its two nitrogen atoms. This simultaneous binding results in the formation of a chelate ring, a stable cyclic structure that includes the metal ion. The stability of such complexes is enhanced by the chelate effect, which is the increased thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands.

The size of the chelate ring is a crucial factor in the stability of the resulting complex. For this compound, the chelation would involve the formation of a large ring, which may influence its stability and the geometry of the resulting complex. While five- and six-membered chelate rings, as seen with ligands like ethylenediamine (B42938) and 1,3-propylenediamine respectively, are generally the most stable, the longer carbon chain in this compound would result in a significantly larger and more flexible chelate ring. wikipedia.org This flexibility could allow for a range of coordination geometries.

Exploration of Transition Metal Complexes with Diamine Ligands

Transition metal complexes with diamine ligands have been extensively studied. nih.gov For instance, octahedral complexes are commonly formed with a coordination number of six, where the central metal is bonded to six ligands or donor atoms. ntu.edu.sg In the case of bidentate diamine ligands like ethylenediamine, this often results in complexes with the general formula [M(diamine)₃]ⁿ⁺. wikipedia.org It is plausible that this compound could form similar tris-chelate complexes with various transition metals.

The table below provides examples of known transition metal complexes with a common diamine ligand, ethylenediamine (en), illustrating the types of complexes that could potentially be formed with this compound.

Metal IonExample Complex with Ethylenediamine (en)Coordination Geometry
Cobalt(III)[Co(en)₃]³⁺Octahedral
Nickel(II)[Ni(en)₃]²⁺Octahedral
Copper(II)[Cu(en)₂(H₂O)₂]²⁺Distorted Octahedral
Platinum(II)[Pt(en)₂]²⁺Square Planar

This table illustrates common complexes formed with ethylenediamine as a proxy for the potential complexes of this compound.

Stereochemical Aspects of Coordination Compounds Involving Diamines

The geometry of metal-diamine complexes often leads to various forms of isomerism, including geometric and optical isomerism. ntu.edu.sglibretexts.org

Isomeric Forms of Metal-Diamine Chelates

For octahedral complexes with two diamine ligands and two monodentate ligands, of the type [M(diamine)₂X₂]ⁿ⁺, cis and trans geometric isomers are possible. libretexts.orgcrunchchemistry.co.uk In the cis isomer, the two monodentate ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. libretexts.org

Furthermore, octahedral complexes with three bidentate ligands, such as [M(diamine)₃]ⁿ⁺, are chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. crunchchemistry.co.uk These are designated by the stereochemical descriptors Δ (delta) for a right-handed propeller-like twist of the chelate rings and Λ (lambda) for a left-handed twist.

The potential isomeric forms for a hypothetical octahedral complex with this compound are depicted below, drawing parallels with well-understood diamine complexes.

Isomer TypeDescriptionExample with a Generic Diamine (aa)
Geometric Isomers
cis-[M(aa)₂X₂]ⁿ⁺The two 'X' ligands are at 90° to each other.Optically active.
trans-[M(aa)₂X₂]ⁿ⁺The two 'X' ligands are at 180° to each other.Optically inactive (achiral).
Optical Isomers
Δ-[M(aa)₃]ⁿ⁺Right-handed helical arrangement of the three chelate rings around the metal.Enantiomer of the Λ form.
Λ-[M(aa)₃]ⁿ⁺Left-handed helical arrangement of the three chelate rings around the metal.Enantiomer of the Δ form.

Circular Dichroism Studies of Optically Active Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules, including optically active metal complexes. mdpi.com This method measures the differential absorption of left- and right-circularly polarized light. mdpi.com Chiral metal-diamine complexes exhibit distinct CD spectra, which can be used to assign their absolute configuration (Δ or Λ). researcher.life While no specific CD studies on this compound complexes are available, the principles derived from studies of other chiral diamine complexes would be applicable. nih.gov

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

In addition to forming discrete molecular complexes, diamine ligands can act as linkers to construct extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org

In these materials, the diamine can bridge between two different metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com The length and flexibility of the diamine linker are critical in determining the topology and porosity of the resulting framework. The decane (B31447) backbone of this compound would provide a long and flexible linker, which could lead to the formation of novel framework structures with potentially interesting properties for applications such as gas storage or catalysis.

Amine-functionalized MOFs, where diamines are either incorporated during synthesis or added post-synthetically, have shown promise for applications like carbon dioxide capture. nih.govresearchgate.netnih.gov The amine groups provide basic sites that can interact favorably with CO₂. It is conceivable that this compound could be used to functionalize MOFs to enhance their performance in such applications. nih.gov

Diamine as a Bridging Ligand in Extended Structures

In these structures, the this compound ligand can adopt various conformations to accommodate the coordination preferences of the metal ions. The flexibility of the ten-carbon chain allows it to bend and rotate, leading to a range of possible metal-metal distances and angles. This conformational adaptability is a key factor in the structural diversity observed in coordination polymers based on long-chain diamines.

Influence of Ligand Chain Length on Coordination Polymer Architecture

The length of the aliphatic chain in diamine ligands has a profound impact on the architecture of the resulting coordination polymers. tuni.fi Longer chains, such as the decane backbone of this compound, can lead to the formation of larger pores and channels within the crystal lattice. nih.gov This can result in materials with high surface areas and the potential for applications in areas such as gas storage and catalysis.

Moreover, the increased length of the ligand can promote the interpenetration of coordination networks. This phenomenon, where two or more independent networks are intertwined, can lead to more robust and stable materials. The degree of interpenetration can often be controlled by varying the length of the diamine ligand, providing a method for tuning the properties of the resulting coordination polymer.

LigandChain LengthResulting StructureReference
1,4-Diaminobutane (B46682)41D Chains mdpi.com
1,6-Diaminohexane62D Sheets mdpi.com
1,8-Diaminooctane (B148097)83D Frameworks mdpi.com
This compound 10 Potentially porous 3D frameworks or interpenetrated networks Inferred

This table presents data for analogous diaminoalkanes to infer the potential structural role of this compound.

Applications of this compound-Based Coordination Compounds

The unique structural features of coordination compounds derived from this compound give rise to a range of potential applications. These applications are intrinsically linked to the electronic and magnetic properties of the materials, as well as their ability to form host-guest complexes.

Materials with Tunable Electronic and Magnetic Properties

The electronic and magnetic properties of coordination polymers are highly dependent on the nature of the metal ions and the ligands that surround them. nih.gov The use of this compound as a bridging ligand allows for the systematic variation of the distance between metal centers, which can have a significant effect on the magnetic coupling between them. libretexts.orglibretexts.org For instance, by carefully selecting the metal ion, it may be possible to synthesize materials that exhibit interesting magnetic phenomena, such as single-molecule magnet behavior. rsc.orgrsc.org

Furthermore, the incorporation of redox-active metal centers could lead to materials with tunable electronic properties. The ability to control the spacing and orientation of these metal centers through the use of a long-chain diamine ligand like this compound could be advantageous in the design of molecular wires or sensors.

Metal IonPotential Magnetic PropertyRationale
Copper(II)Antiferromagnetic or ferromagnetic couplingThe distance and coordination geometry mediated by the diamine ligand influence the overlap of magnetic orbitals.
Manganese(II)Weak magnetic exchangeThe long aliphatic chain of the ligand leads to large separation of metal centers.
Cobalt(II)Single-Molecule Magnet behaviorAn appropriate coordination environment can lead to significant magnetic anisotropy. rsc.org

This table provides a predictive overview of potential magnetic properties based on the choice of metal ion in coordination compounds with long-chain diamines like this compound.

Host-Guest Chemistry and Clathrate Formation

The porous structures that can be formed from coordination polymers utilizing this compound as a ligand are ideal candidates for applications in host-guest chemistry. nih.gov The cavities and channels within these materials can be of a suitable size and shape to encapsulate small molecules or ions. nitschkegroup-cambridge.com This process, known as clathrate formation, can be highly selective, depending on the specific architecture of the host framework. nih.gov

The flexibility of the this compound ligand may also allow for dynamic host-guest behavior, where the framework can adapt to the size and shape of the guest molecule. This could lead to applications in areas such as chemical separations, drug delivery, and sensing. The ability to tune the pore size and functionality by modifying the diamine ligand or the metal center provides a powerful tool for the rational design of new host-guest systems.

Advanced Applications and Research Directions

Chemical Reactivity and Derivatization

The primary amine groups of this compound serve as reactive sites for the synthesis of a variety of derivatives, most notably amides and, through further transformation, nitriles.

Amide and Polyamide Formation: The reaction between an amine and a carboxylic acid or its derivatives, such as acyl chlorides, is a fundamental method for amide synthesis. savemyexams.comlibretexts.org Due to its two primary amine groups, this compound can react with two equivalents of a monocarboxylic acid to form a diamide. More significantly, when reacted with a dicarboxylic acid, it serves as a monomer for the formation of polyamides. libretexts.org This condensation polymerization involves the repeated formation of amide linkages, splitting out water molecules in the process, to build a long polymer chain. libretexts.org Polyamides derived from diamines like this compound are valued in materials science for their potential high mechanical strength and thermal stability. dataintelo.com

The direct conversion of a carboxylic acid and an amine can be challenging as the basic amine may deprotonate the acid to form a non-reactive carboxylate salt. libretexts.org To facilitate this reaction, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, which convert the carboxylic acid into a better leaving group that is readily attacked by the amine. libretexts.org Alternatively, using more reactive acyl chlorides results in a more vigorous reaction with the amine to form the amide and a molecule of hydrogen chloride (HCl). savemyexams.com

A patented process describes the synthesis of polyamides by reacting a dinitrile with a diamine and water, using carbon dioxide as a catalyst. google.com This method provides a direct route to polyamides from alternative starting materials. google.com

Reactant 1Reactant 2Product TypeGeneral Reaction
This compoundMonocarboxylic Acid (e.g., Acetic Acid)DiamideR-NH₂ + R'-COOH → R-NH-C(=O)R' + H₂O
This compoundDicarboxylic Acid (e.g., Adipic Acid)Polyamiden H₂N-R-NH₂ + n HOOC-R'-COOH → [-NH-R-NH-C(=O)-R'-C(=O)-]n + 2n H₂O
This compoundAcyl Chloride (e.g., Acetyl Chloride)DiamideR-NH₂ + R'-COCl → R-NH-C(=O)R' + HCl

Nitrile Formation: While diamines themselves are not directly converted to nitriles in a single step, they are related to nitriles through synthesis routes. For instance, diamines like 1,10-diaminodecane (B146516) are commonly synthesized via the catalytic hydrogenation of the corresponding dinitrile (in that case, sebaconitrile). echemi.com Conversely, the nitrile group is a versatile functional group in organic synthesis, often used in the production of pharmaceuticals and agrochemicals. numberanalytics.com Aromatic nitriles can be synthesized via methods like the Sandmeyer reaction, which involves a diazonium salt intermediate. numberanalytics.com While aliphatic nitriles are synthesized differently, the interconversion between amine and nitrile functional groups is a key aspect of synthetic chemistry. The oxidation of primary amines can lead to nitriles, although this is a more common reaction for specific substrates and under particular oxidative conditions.

The nitrogen atoms in the amine groups of this compound each possess a lone pair of electrons, making them effective nucleophiles. A nucleophile is an electron-rich species that attacks an electron-deficient center (an electrophile). acs.org This reactivity allows this compound to participate in a wide range of nucleophilic substitution reactions.

In these reactions, the amine group attacks an electrophilic atom, typically a carbon atom bonded to a good leaving group (such as a halide), forming a new carbon-nitrogen bond. This is a fundamental process for creating more complex molecules and derivatives from simple amines. For example, reacting this compound with an alkyl halide (e.g., 1-bromobutane) would lead to the substitution of the halogen atom and the formation of a secondary amine, a process known as N-alkylation. Given the presence of two amine groups, this reaction can occur at one or both ends of the molecule, leading to mono- or di-substituted products depending on the stoichiometry and reaction conditions.

The general mechanism for the nucleophilic substitution reaction is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon atom.

Transition State: A transition state is formed where a new C-N bond is partially formed and the C-Leaving Group bond is partially broken.

Bond Cleavage: The bond to the leaving group breaks, and the leaving group departs with the electron pair from the bond.

Deprotonation: A base (often another molecule of the amine) removes a proton from the nitrogen atom to yield the neutral secondary amine product.

The reactivity in these substitutions can be influenced by various factors, including the nature of the electrophile, the solvent, and the steric hindrance around the reacting centers. The negative activation entropies observed in studies of similar amine complexes support an associative mechanism for these substitution reactions. researchgate.net

A sophisticated application of diamines like this compound is in the field of supramolecular chemistry, specifically in the synthesis of mechanically interlocked molecular architectures (MIMAs). wikipedia.org Rotaxanes are a prominent example of MIMAs, consisting of a dumbbell-shaped molecule (the "axle") threaded through a macrocyclic ring (the "wheel"). chemeurope.com The components are not covalently bonded to each other but are mechanically trapped because the bulky "stoppers" at the ends of the axle are too large to pass through the wheel. chemeurope.com

Long-chain diamines are ideal precursors for the axle component of rotaxanes. Research has demonstrated the synthesis of researchgate.netrotaxanes (one axle threaded through two wheels) using 1,8-diaminooctane (B148097) and 1,10-diaminodecane as the starting material for the axle. researchgate.netresearchgate.net The synthesis process, which can be adapted for this compound, typically follows a template-directed clipping or capping approach. chemeurope.comnih.gov

A representative synthesis involves these key steps:

Axle Formation: The diamine (e.g., 1,10-diaminodecane) is reacted with two equivalents of an aldehyde that contains a bulky group. This forms a diimine. researchgate.net

Reduction and Protonation: The diimine is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to form a stable secondary diamine. Subsequent treatment with acid (e.g., HCl) protonates the nitrogen atoms, creating positively charged ammonium (B1175870) centers along the axle. researchgate.netresearchgate.net These ammonium sites act as recognition sites or "stations" for the macrocyclic wheel.

Threading (Self-Assembly): In the presence of a suitable macrocycle, such as a crown ether, the positively charged ammonium stations on the axle form non-covalent interactions (e.g., hydrogen bonds) with the oxygen atoms of the crown ether. This thermodynamically driven process causes the macrocycle to thread onto the axle, forming a pseudorotaxane. chemeurope.com

Capping/Stoppering: To complete the rotaxane, the ends of the axle are reacted with large molecular groups ("stoppers"). These stoppers are too bulky to pass through the macrocycle, thus mechanically locking the wheel onto the axle and finalizing the synthesis of the rotaxane. chemeurope.com

This use of diamines highlights their role as critical building blocks in the bottom-up construction of complex molecular machinery. nih.govroyalsocietypublishing.org

ComponentRole in RotaxaneExample Precursor/Reagent
AxleThe linear component that the wheel is threaded onto.This compound
WheelThe macrocyclic component that encircles the axle. nih.govCrown-8 Ether
Recognition SiteA station on the axle that binds the wheel non-covalently.Dialkylammonium ions (-CH₂NH₂⁺CH₂-)
StopperA bulky group attached to the ends of the axle to prevent unthreading.Triphenylmethyl group or other large aromatic structures

Methodological Considerations in 3,8 Diaminodecane Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 3,8-Diaminodecane, confirming the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. Protons on carbons adjacent to the electronegative nitrogen atoms of the amine groups (at the C3 and C8 positions) are deshielded and would appear at a lower field (higher chemical shift) compared to the other protons on the decane (B31447) backbone. The integration of these signals would confirm the ratio of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show fewer signals than the total number of carbon atoms. The chemical shifts of the carbons bonded to the nitrogen atoms (C3 and C8) would be significantly different from those of the other carbons in the alkyl chain. nih.govlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift principles for aliphatic amines.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CH₃C1, C10~0.9~14
CH₂C2, C9~1.3-1.5~23-25
CHC3, C8~2.7-3.0~50-55
CH₂C4, C7~1.4-1.6~30-35
CH₂C5, C6~1.2-1.4~28-32
NH₂-~1.0-2.0 (broad)-

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is crucial for confirming the presence of the primary amine groups and the alkane backbone. nih.govnih.gov

The key diagnostic absorptions in the FT-IR spectrum include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A medium to strong intensity band appears in the 1650-1580 cm⁻¹ region.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of the C-H bonds in the decane alkyl chain. vscht.cz

C-H Bending: Bands corresponding to the scissoring and rocking of CH₂ groups appear around 1470-1450 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3500-3300Asymmetric & Symmetric StretchN-H (Primary Amine)Medium
2960-2850StretchC-H (Alkane)Strong
1650-1580Bend (Scissoring)N-H (Primary Amine)Medium-Strong
1470-1450Bend (Scissoring)C-H (CH₂)Medium

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which typically requires the presence of chromophores—conjugated systems or functional groups with non-bonding electrons capable of electronic transitions. nih.govmdpi.com Saturated aliphatic amines like this compound lack significant chromophores. The lone pair of electrons on the nitrogen atom can undergo an n→σ* transition, but this typically occurs at very short wavelengths (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. sharif.edu Consequently, UV-Vis spectroscopy is not a primary technique for the direct characterization or quantification of this compound in its native form. Its utility is limited unless the molecule is derivatized with a UV-active moiety.

Chromatographic and Separation Methods

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and performing quantitative measurements.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. bre.com In GC, the sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a column.

A typical GC analysis for this compound would involve injecting a solution of the compound into the instrument, where it is vaporized. As the carrier gas sweeps the vapor through the column, components separate based on their boiling points and interactions with the stationary phase. A pure sample of this compound will yield a single major peak in the chromatogram. libretexts.org The presence of additional peaks would signify impurities, such as starting materials, solvents, or by-products from synthesis. patsnap.com By comparing the retention time of the main peak to that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the amount of the compound present, allowing for the determination of purity via area percentage calculations.

Table 3: Hypothetical GC Data for Analysis of a this compound Synthesis Product

Retention Time (min) Peak Area (%) Possible Identity
3.52.1Solvent (e.g., Toluene)
8.24.5Starting Material
12.492.8This compound
13.10.6Isomeric Impurity

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a non-UV-absorbing compound like this compound, direct detection with common HPLC detectors (e.g., UV-Vis) is not feasible. nih.gov Therefore, quantitative analysis typically requires a pre-column or post-column derivatization step.

In this approach, the amine groups of this compound are reacted with a labeling agent that imparts a chromophoric or fluorophoric tag to the molecule. Common derivatizing agents for primary amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.gov Once derivatized, the product can be readily detected by UV-Vis or fluorescence detectors, which offer high sensitivity and selectivity.

The derivatized sample is injected into a reversed-phase HPLC system, where it is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Quantification is achieved by creating a calibration curve from standards of known concentrations and plotting their peak areas against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing polymers derived from this compound, providing valuable insights into their thermal stability and phase behavior. These methods measure the physical and chemical properties of materials as a function of temperature. For polyamides and other polymers synthesized using this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most fundamental and widely employed techniques.

Thermogravimetric Analysis (TGA) for Polymer Decomposition

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (commonly nitrogen or air). This data is used to determine the temperatures at which the polymer begins to decompose, the rate of decomposition, and the amount of residual mass at high temperatures.

Key parameters obtained from a TGA thermogram include:

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a critical indicator of the polymer's thermal stability.

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative of the TGA curve (DTG curve).

Char Yield: The percentage of residual mass at the end of the experiment, which can provide insights into the flame retardancy characteristics of the polymer.

For polyamides containing this compound, the length and branching of the aliphatic chain of the diamine can influence the decomposition mechanism. Generally, the thermal degradation of polyamides can be a complex process involving the scission of the C-N bond in the amide group. researchgate.net The initial weight loss in some polyamides can be attributed to the volatilization of absorbed water and low molecular weight components. acs.org

A hypothetical TGA study on a series of polyamides synthesized from this compound and various dicarboxylic acids might yield data similar to that presented in the interactive table below. Such a study would allow researchers to systematically investigate the structure-property relationships governing thermal stability.

Polymer IDDicarboxylic AcidTonset (°C)Tmax (°C)Char Yield at 600°C (%)
PA-38-ADAdipic Acid3854105.2
PA-38-SASebacic Acid3954254.8
PA-38-TATerephthalic Acid42045025.1
PA-38-IAIsophthalic Acid41044022.5

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a polymer as it is heated or cooled. ncl.res.in It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference. researchgate.net This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For polymers incorporating this compound, DSC analysis provides critical information about the material's processing window and end-use performance temperature range. The glass transition temperature (Tg) is particularly important as it represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is relevant for semi-crystalline polymers and indicates the temperature at which the crystalline domains melt.

A typical DSC experiment on a polyamide containing this compound would involve heating the sample at a constant rate. The resulting DSC thermogram would show a step-change in the baseline at the glass transition temperature and an endothermic peak at the melting temperature.

The structure of the this compound, with its specific chain length and potential for branching, would be expected to influence these thermal transitions. For instance, the flexibility of the decane chain could affect the Tg, while its ability to pack into an ordered crystalline structure would influence the Tm and the degree of crystallinity.

Polymer IDDicarboxylic AcidTg (°C)Tm (°C)
PA-38-ADAdipic Acid65210
PA-38-SASebacic Acid60195
PA-38-TATerephthalic Acid110280
PA-38-IAIsophthalic Acid105265

By systematically applying TGA and DSC, researchers can build a comprehensive understanding of the thermal properties of novel polymers based on this compound, guiding the design of materials with tailored thermal stability and performance characteristics for specific applications.

Future Perspectives for 3,8 Diaminodecane Research

Development of Novel and Sustainable Synthetic Routes

The future of 3,8-Diaminodecane synthesis is intrinsically linked to the broader push for green and sustainable chemistry in the production of diamines. Traditional chemical manufacturing often relies on petroleum-based feedstocks and can generate significant waste. nih.govnih.gov Future research will likely focus on developing eco-friendly and economically viable synthetic pathways.

One promising area is the use of biocatalysis and metabolic engineering . nih.gov Microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been successfully engineered to produce various linear diamines from renewable resources. nih.gov A key research objective would be to design and implement artificial biosynthetic pathways to produce this compound or its precursors. This could involve leveraging enzymes like transaminases and carboxylic acid reductases to convert bio-based starting materials into the target diamine. nih.gov

Another critical direction is the exploration of catalytic routes from renewable feedstocks . rsc.org Research into converting biomass-derived platform molecules into diamines is gaining momentum. Future studies could investigate multi-step catalytic transformations of molecules derived from lignocellulose or plant oils to construct the C10 backbone of this compound with the amino groups at the desired positions. Such processes would aim for high atom economy and the use of non-toxic, reusable catalysts.

The table below outlines potential sustainable synthetic strategies for diamines, applicable to this compound research.

Synthetic StrategyDescriptionPotential AdvantagesResearch Focus for this compound
BiocatalysisUtilizing engineered microorganisms or isolated enzymes to perform specific chemical transformations.Use of renewable feedstocks, mild reaction conditions, high selectivity, reduced waste.Designing novel metabolic pathways; identifying or engineering specific enzymes (e.g., transaminases) for the unique branched structure.
Catalytic Conversion of BiomassUsing chemical catalysts to convert bio-based platform molecules into the target diamine.Valorization of biomass, potential for continuous processing, reduction in reliance on fossil fuels.Developing selective catalysts for C-N bond formation and chain functionalization from starting materials like fatty acids or furfural (B47365) derivatives.
Green HydrogenationEmploying catalytic hydrogenation of dinitrile or other precursors using green hydrogen and efficient, non-precious metal catalysts.High atom economy, avoidance of harsh reducing agents, potential for CO2 emission reduction.Synthesis of a C10 dinitrile precursor with cyano groups at the 3 and 8 positions; development of selective hydrogenation catalysts.

Exploration of Undiscovered Polymer Architectures and Applications

Diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. nih.gov The non-linear structure of this compound, with its secondary amine-like branching points along the aliphatic chain, offers a unique opportunity to create polymers with novel architectures and properties compared to those made from linear diamines.

Future research will likely explore the synthesis of polyamides and polyimides using this compound as a monomer. The introduction of this branched structure into the polymer backbone is expected to disrupt chain packing and reduce crystallinity. This could lead to polymers with lower melting points, enhanced solubility in common organic solvents, and potentially greater flexibility or elastomeric properties. For instance, studies on polyetherimides synthesized with branched aliphatic diamines have shown that such structures can impart self-healing properties at room temperature.

Furthermore, the specific geometry of this compound could be exploited to create hyperbranched or dendritic polymers . These highly branched structures are known for their unique rheological, thermal, and solubility characteristics. By reacting this compound with suitable multifunctional monomers, it may be possible to generate novel materials for applications in coatings, additives, or drug delivery systems.

The table below summarizes potential polymer architectures and their projected properties.

Polymer TypeMonomer CombinationPotential Architectural FeatureProjected Properties & Applications
PolyamideThis compound + Dicarboxylic AcidBranched aliphatic segments in backboneIncreased solubility, lower crystallinity, enhanced flexibility. Potential for engineering plastics, adhesives, or flexible films.
PolyimideThis compound + DianhydrideDisrupted chain packingImproved processability, potentially higher thermal stability with amorphous character. Applications in high-performance coatings and composites.
Hyperbranched PolymerThis compound + AB2 type monomerGlobular, dendritic structureLow viscosity, high solubility, numerous terminal functional groups. Use as rheology modifiers, nano-carriers, or crosslinking agents.

Advanced Ligand Design for Tailored Coordination Complexes

Diamine molecules are widely used as ligands in coordination chemistry, where they can form stable chelate rings with metal ions. renewable-materials.eu The structure of this compound is particularly intriguing for ligand design. The two amino groups are separated by a five-carbon chain segment within a larger ten-carbon backbone, which would lead to the formation of a large and flexible eight-membered chelate ring upon coordination to a metal center.

Future research in this area will focus on synthesizing and characterizing coordination complexes of this compound with various transition metals (e.g., copper, nickel, cobalt, platinum). renewable-materials.eudtu.dk The size and flexibility of the chelate ring formed by this compound could impart unique steric and electronic properties to the metal center. This could influence the catalytic activity of the complex, making it a candidate for applications in various chemical transformations, such as cross-coupling reactions or polymerization catalysis. escholarship.orgmdpi.com

A key aspect of this research will be to understand the relationship between the ligand's conformational flexibility and the resulting complex's stability and reactivity. The long aliphatic chain could also be functionalized to introduce additional donor atoms or chiral centers, leading to the development of polydentate or chiral ligands . Such advanced ligands could enable highly selective and asymmetric catalysis.

Computational Predictions for New Material Discoveries

The traditional, experiment-driven discovery of new materials is often time-consuming and resource-intensive. azom.com The emerging field of materials informatics leverages computational tools, including machine learning (ML) and artificial intelligence (AI), to accelerate this process. aimateria.com For a relatively unexplored molecule like this compound, computational methods offer a powerful way to predict its potential and guide experimental efforts.

Future research will heavily rely on Density Functional Theory (DFT) and other quantum chemistry methods to predict the properties of molecules and materials derived from this compound. dtu.dkresearchgate.net For polymer science, DFT can be used to calculate the electronic properties (e.g., HOMO/LUMO levels, bandgap) and even mechanical properties of hypothetical polymers incorporating this diamine. nih.govrsc.org This allows for in-silico screening of numerous potential polymer structures to identify candidates with desirable characteristics for specific applications, such as dielectrics or membranes. mdpi.com

In coordination chemistry, computational modeling can predict the binding poses and energies of this compound with different metal ions. escholarship.orgacs.org This can help in understanding the stability of potential coordination complexes and provide insights into their potential catalytic mechanisms. By combining DFT calculations with molecular dynamics (MD) simulations, researchers can model the behavior of these materials at a molecular level, offering predictions that can be later validated experimentally. jst.go.jpacs.org

Environmental and Green Chemistry Aspects of Production and Use

A comprehensive understanding of the environmental footprint of this compound is crucial for its potential future applications. This involves evaluating not only the synthesis process but also the entire life cycle of the products derived from it.

Life Cycle Assessment (LCA) will be a critical tool in this endeavor. researchgate.netepa.gov An LCA of potential production routes for this compound would quantify environmental impacts such as global warming potential, energy consumption, and water use. nih.gov This allows for a direct comparison between traditional chemical syntheses and emerging bio-based or greener catalytic routes, providing a clear picture of their relative sustainability.

Furthermore, research should focus on the end-of-life considerations for polymers made from this compound. The incorporation of aliphatic, branched structures into polymers like polyamides may influence their biodegradability. Studies on poly(ester amide)s have shown that modifying the polymer backbone can tune degradation rates. nih.govmdpi.com Future investigations should assess the susceptibility of this compound-based polymers to microbial or enzymatic degradation, which is a key factor in designing environmentally benign materials.

Applying green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) will be essential for quantifying the "greenness" of any developed synthetic process. rsc.orgnih.govresearchgate.net These metrics provide a standardized way to evaluate waste generation and resource efficiency, guiding the development towards truly sustainable chemical manufacturing. whiterose.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.